![molecular formula C25H32N2O6 B14684615 Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate CAS No. 34944-02-0](/img/structure/B14684615.png)
Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(3-(diethylamino)propoxy)-3-methyl-2-indolinone oxalate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzyl group, a diethylamino propoxy chain, and an indolinone core. The oxalate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
The synthesis of 1-Benzyl-3-(3-(diethylamino)propoxy)-3-methyl-2-indolinone oxalate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Indolinone Core: The indolinone core is typically synthesized through a cyclization reaction involving an appropriate precursor. This step often requires a catalyst and specific temperature conditions to ensure high yield and purity.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. Benzyl chloride is commonly used as the benzylating agent, and the reaction is carried out in the presence of a base such as sodium hydroxide.
Introduction of the Diethylamino Propoxy Chain: This step involves the reaction of the intermediate compound with diethylamino propanol. The reaction is typically facilitated by a dehydrating agent to drive the formation of the ether linkage.
Formation of the Oxalate Salt: The final step involves the conversion of the free base into its oxalate salt form. This is achieved by reacting the compound with oxalic acid in an appropriate solvent.
Industrial production methods may involve optimization of these steps to enhance yield, reduce costs, and ensure scalability.
Análisis De Reacciones Químicas
1-Benzyl-3-(3-(diethylamino)propoxy)-3-methyl-2-indolinone oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or diethylamino propoxy groups. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction pathway and the major products formed.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(3-(diethylamino)propoxy)-3-methyl-2-indolinone oxalate has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to investigate cellular processes and molecular interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being explored for its efficacy in treating various diseases, including cancer and neurological disorders.
Industry: In industrial applications, the compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(3-(diethylamino)propoxy)-3-methyl-2-indolinone oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The exact mechanism may vary depending on the biological context and the specific target involved. Studies have shown that the compound can inhibit certain enzymes, block receptor signaling, or alter gene expression, leading to its observed effects.
Comparación Con Compuestos Similares
1-Benzyl-3-(3-(diethylamino)propoxy)-3-methyl-2-indolinone oxalate can be compared with other similar compounds, such as:
1-Benzyl-3-(3-(diethylamino)propoxy)-1H-indazole: This compound shares a similar structure but lacks the indolinone core. It exhibits different chemical properties and biological activities.
3-(Diethylamino)propoxy-benzyl derivatives: These compounds have variations in the substituents on the benzyl group, leading to differences in reactivity and applications.
Indolinone derivatives: Compounds with modifications on the indolinone core can have distinct chemical and biological properties, making them suitable for different applications.
The uniqueness of 1-Benzyl-3-(3-(diethylamino)propoxy)-3-methyl-2-indolinone oxalate lies in its specific combination of functional groups, which confer its distinct reactivity and biological activity.
Propiedades
Número CAS |
34944-02-0 |
|---|---|
Fórmula molecular |
C25H32N2O6 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
1-benzyl-3-[3-(diethylamino)propoxy]-3-methylindol-2-one;oxalic acid |
InChI |
InChI=1S/C23H30N2O2.C2H2O4/c1-4-24(5-2)16-11-17-27-23(3)20-14-9-10-15-21(20)25(22(23)26)18-19-12-7-6-8-13-19;3-1(4)2(5)6/h6-10,12-15H,4-5,11,16-18H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
UZKSWGOCCGXBSZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCOC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


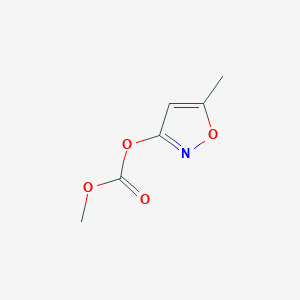
![[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate](/img/structure/B14684541.png)
![[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate](/img/structure/B14684546.png)
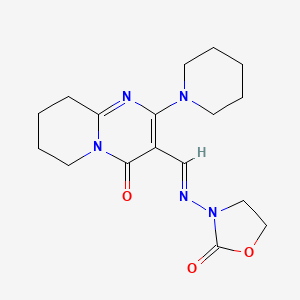
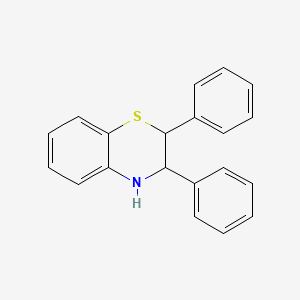
![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)
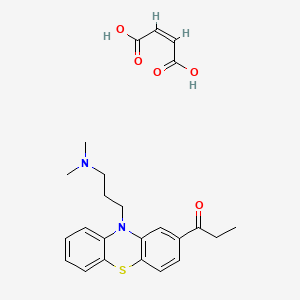

![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
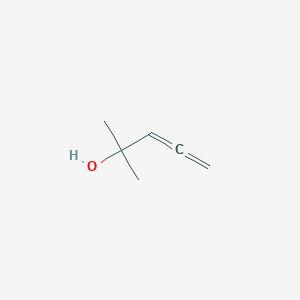
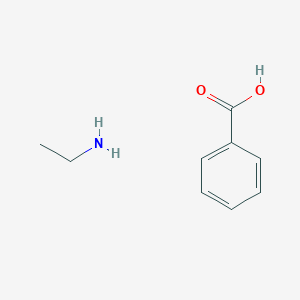
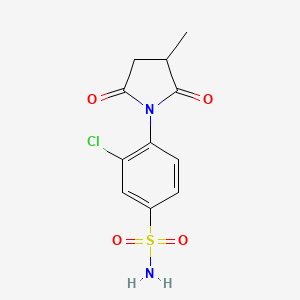
![1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide](/img/structure/B14684638.png)
